Propanedioic acid, bromo-
Overview
Description
“Propanedioic acid, bromo-” also known as “2-bromopropanedioic acid” or “2-bromomalonic acid” is a chemical compound with the molecular formula C3H3BrO4 . It has a molecular weight of 182.96 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromopropanedioic acid . The InChI representation is InChI=1S/C3H3BrO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8)
. The Canonical SMILES representation is C(C(=O)O)(C(=O)O)Br
.
Chemical Reactions Analysis
Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds . The applications of bromine, a total of 107 bromo-organic compounds, 11 other brominating agents, and a few natural bromine sources were incorporated .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 182.96 g/mol . The computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are both 181.92147 g/mol . The Topological Polar Surface Area is 74.6 Ų .
Scientific Research Applications
Antibacterial Applications
Propanedioic acid, bromo-derivatives like 2-bromo-2-nitro-1,3-propanediol have significant antibacterial properties. These compounds are used in cosmetics, water treatment, oil industry, public places, and pharmaceuticals. Their antibacterial mechanism has been a subject of extensive research (Wei Wenlong, 2010).
Chemical Reactions and Synthesis
This compoundderivatives are involved in a variety of chemical reactions. For example, reactions of dimethyl (3'-bromo-2'-oxopropylidene)propanedioate have been studied for their potential in producing low molecular weight products through various chemical processes (D. Cameron, R. Read, J. Stavrakis, 1987).
Biotechnology and Fermentation
In biotechnology, specifically in fermentation processes, propanedioic acid derivatives play a crucial role. They are involved in the separation of diols like 1,3-propanediol from fermentation broths, which is critical due to the high costs associated with microbial production (Zhi-Long Xiu, A. Zeng, 2008).
Membrane Technology
In membrane technology, propanedioic acid derivatives are used in the separation of fermentation broths. For instance, cellulose acetate membranes have been studied for their effectiveness in separating 1,3-propanediol broths (W. Tomczak, M. Gryta, 2022).
Material Science
This compoundderivatives are utilized in material science, particularly in the preparation of polymers. They have been used as additives in polymer solutions like poly(phthalazine ether sulfone ketone) for inducing different structures in asymmetric ultrafiltration membranes (Peiyong Qin, An-Qi Liu, Cui-xian Chen, 2015).
Environmental Applications
These compounds are also significant in environmental applications. For instance, the extraction of propionic acid from aqueous waste streams and fermentation broth is a key area of research, where propanedioic acid derivatives play a crucial role (A. Keshav, K. Wasewar, S. Chand, H. Uslu, 2009).
Polycondensation Processes
In polycondensation processes, bromosuccinic acid, a derivative of propanedioic acid, is used for room-temperature polycondensations with diols to produce poly(alkylene alkanoate)s. This process allows the use of thermally unstable monomers containing carbon-carbon double bonds and bromo functionality (A. Takasu, Yoshitaka Iio, Taiki Mimura, T. Hirabayashi, 2005).
Mechanism of Action
Target of Action
2-Bromopropanedioic Acid, also known as Propanedioic acid, bromo-, is an analog of the competitive inhibitor, malonate . Its primary target is the enzyme Isocitrate lyase . This enzyme plays a crucial role in the glyoxylate cycle, which is an essential metabolic pathway in plants, bacteria, protists, and fungi.
Mode of Action
As a competitive inhibitor, 2-Bromopropanedioic Acid binds to the active site of Isocitrate lyase, preventing the substrate from binding to the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the metabolic processes that rely on the function of Isocitrate lyase .
Biochemical Pathways
The inhibition of Isocitrate lyase by 2-Bromopropanedioic Acid affects the glyoxylate cycle . This cycle is a variation of the citric acid cycle and allows organisms to convert fatty acids into carbohydrates. By inhibiting Isocitrate lyase, 2-Bromopropanedioic Acid disrupts this conversion process, potentially affecting the energy metabolism of the organism .
Result of Action
The molecular and cellular effects of 2-Bromopropanedioic Acid’s action primarily involve the disruption of the glyoxylate cycle due to the inhibition of Isocitrate lyase . This disruption can lead to changes in the organism’s energy metabolism, potentially affecting growth and development.
Biochemical Analysis
Biochemical Properties
2-Bromopropanedioic acid plays a significant role in biochemical reactions, particularly as an analog of the competitive inhibitor malonate. It exhibits inhibitory activity towards isocitrate lyase, an enzyme involved in the glyoxylate cycle . This interaction is crucial as it helps in studying the enzyme’s function and regulation. The compound’s bromine atom enhances its reactivity, making it a valuable tool in biochemical research.
Cellular Effects
2-Bromopropanedioic acid affects various types of cells and cellular processes. It influences cell function by interfering with metabolic pathways, particularly those involving the glyoxylate cycle. This interference can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of isocitrate lyase by 2-bromopropanedioic acid can disrupt the production of key metabolites, affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-bromopropanedioic acid exerts its effects through binding interactions with biomolecules. It acts as a competitive inhibitor of isocitrate lyase, binding to the enzyme’s active site and preventing the substrate from accessing it. This inhibition results in a decrease in the enzyme’s activity, leading to alterations in metabolic pathways and gene expression. The presence of the bromine atom in the compound enhances its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromopropanedioic acid can change over time. The compound is relatively stable under dry conditions but may degrade in the presence of moisture . Long-term exposure to 2-bromopropanedioic acid can lead to sustained inhibition of isocitrate lyase, resulting in prolonged alterations in cellular metabolism and function. These temporal effects are crucial for understanding the compound’s long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2-bromopropanedioic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage effects is essential for determining the compound’s safe and effective use in biochemical research.
Metabolic Pathways
2-Bromopropanedioic acid is involved in various metabolic pathways, particularly those related to the glyoxylate cycle. It interacts with enzymes such as isocitrate lyase, affecting the production and utilization of key metabolites . The compound’s inhibitory activity can lead to changes in metabolic flux and metabolite levels, providing insights into the regulation of metabolic pathways.
Transport and Distribution
Within cells and tissues, 2-bromopropanedioic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and effectiveness in biochemical applications.
Subcellular Localization
2-Bromopropanedioic acid’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects within the cell and how it can be utilized in targeted biochemical research.
Properties
IUPAC Name |
2-bromopropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZOUUJVGADJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334777 | |
Record name | Propanedioic acid, bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600-31-7 | |
Record name | Propanedioic acid, bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 600-31-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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